molecular formula C5H4N2O3S B1296742 5-Nitrothiophene-2-carboxamide CAS No. 5832-00-8

5-Nitrothiophene-2-carboxamide

Cat. No.: B1296742
CAS No.: 5832-00-8
M. Wt: 172.16 g/mol
InChI Key: KOSBXZHFWKTMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrothiophene-2-carboxamide is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its nitro group at the 5-position and a carboxamide group at the 2-position. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

5-Nitrothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

Mode of Action

5-Nitrothiophene-2-carboxamide is bioactivated by LmjNTR1 to give two major metabolites: M+2 and 2M-98 . The M+2 metabolite is proposed to be the 4,5-dihydrothiophene, formed by direct reduction on the aromatic ring . The 2M-98 metabolite is proposed to be the thieno [2,3-b]pyridyl species, formed by reaction of the postulated hydroxylamine and α,β-unsaturated open chain nitrile metabolites .

Biochemical Pathways

The 2M-98 metabolite is an end point of bioactivation that results in detoxification of the transient electrophilic α,β-unsaturated open chain nitrile intermediate . This suggests that the compound affects the biochemical pathways related to detoxification in the organism.

Pharmacokinetics

A structure-activity relationship campaign was carried out to optimize antileishmanial activity, reduce mammalian cell toxicity, and improve aqueous solubility .

Result of Action

Upon treatment with this compound, mitochondrial damage and ROS accumulation are observed in L. major promastigotes . Moreover, multiple protein targets are covalently modified upon in cellulo bioactivation . Most proteins affected are ribosomal proteins involved in translation . This suggests that disruption of protein translation is one of the major effects of the compound’s action.

Action Environment

It is known that the compound shows promising antileishmanial activity . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, including the presence of other compounds, temperature, pH, and the specific characteristics of the organism’s internal environment.

Safety and Hazards

The safety data sheet for 5-Nitrothiophene-2-carboxaldehyde, a related compound, indicates that it can cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Thiophene-based analogs, such as 5-Nitrothiophene-2-carboxamide, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Analysis

Biochemical Properties

5-Nitrothiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with the enzyme CTP synthetase PyrG, which is essential for the synthesis of cytidine triphosphate. The compound inhibits the activity of PyrG, thereby affecting the synthesis of nucleotides . Additionally, this compound has been shown to interact with nitroreductases, which are enzymes involved in the reduction of nitro groups. These interactions highlight the compound’s potential as an inhibitor in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, the compound inhibits the growth of the bacteria by targeting the CTP synthetase PyrG . This inhibition disrupts the nucleotide synthesis pathway, leading to impaired bacterial growth. In mammalian cells, this compound has been observed to induce mitochondrial damage and reactive oxygen species accumulation, which can affect cell signaling pathways and gene expression . These cellular effects underscore the compound’s potential as an antimicrobial and its impact on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CTP synthetase PyrG, inhibiting its activity and preventing the synthesis of cytidine triphosphate . Additionally, this compound undergoes reduction by nitroreductases, leading to the formation of reactive intermediates that can covalently modify proteins . These modifications can disrupt protein function and lead to changes in gene expression. The molecular mechanism of this compound highlights its potential as a biochemical tool for studying enzyme inhibition and protein modification.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability and long-term impact on cellular function. In in vitro studies, the compound has shown stability over extended periods, maintaining its inhibitory effects on CTP synthetase PyrG . In in vivo studies, the compound’s bioavailability and solubility have been identified as limiting factors . Long-term exposure to this compound has been associated with sustained mitochondrial damage and reactive oxygen species accumulation, indicating potential chronic effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Mycobacterium tuberculosis without causing significant toxicity to mammalian cells . At higher doses, this compound has been observed to induce toxic effects, including mitochondrial damage and increased reactive oxygen species levels . These findings suggest a threshold effect, where the compound’s antimicrobial efficacy is balanced against its potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as CTP synthetase PyrG and nitroreductases . The compound’s reduction by nitroreductases leads to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, highlighting the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to accumulate in mitochondria, where it induces damage and reactive oxygen species accumulation . Additionally, this compound’s solubility and bioavailability affect its distribution in vivo, with limited systemic distribution observed in animal models . These factors highlight the importance of understanding the compound’s transport and distribution for its potential therapeutic applications.

Subcellular Localization

This compound primarily localizes to the mitochondria within cells, where it exerts its biochemical effects . The compound’s localization is influenced by its chemical structure, which allows it to interact with mitochondrial membranes and proteins. This subcellular localization is critical for its activity, as it enables the compound to induce mitochondrial damage and reactive oxygen species accumulation. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrothiophene-2-carboxamide typically involves the nitration of thiophene derivatives followed by the introduction of the carboxamide group. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to carboxylation and subsequent conversion to the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-aminothiophene-2-carboxamide.

    Substitution: Formation of substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrothiophene-2-carboxylic acid
  • 5-Nitrothiophene-2-carbaldehyde
  • 5-Aminothiophene-2-carboxamide

Uniqueness

5-Nitrothiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSBXZHFWKTMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310905
Record name 5-Nitrothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-00-8
Record name NSC234194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-2-thiophenecarboxylic acid (7.50 g, 43.3 mmol), NH4Cl (6.95 g, 130 mmol), HOBT (8.62 g, 56.3 mmol), and EDC (12.46 g, 65.0 mmol) were combined with DMF (100 mL) and DIEA (15.13 mL, 87.0 mmol). The reaction was stirred at room temperature overnight. The brown solution was concentrated, diluted with saturated NaHCO3, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. The solid residue was triturated with CH2Cl2 and filtered to isolate the title compound as a colorless solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.95 g
Type
reactant
Reaction Step Two
Name
Quantity
8.62 g
Type
reactant
Reaction Step Three
Name
Quantity
12.46 g
Type
reactant
Reaction Step Four
Name
Quantity
15.13 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Nitrothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Nitrothiophene-2-carboxamide
Reactant of Route 4
5-Nitrothiophene-2-carboxamide
Reactant of Route 5
5-Nitrothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Nitrothiophene-2-carboxamide
Customer
Q & A

Q1: How does 5-Nitrothiophene-2-carboxamide exert its antifungal activity?

A1: Research suggests that this compound derivatives can effectively combat fungal infections, particularly those caused by Fusarium oxysporum. Specifically, compound 3e (dehydroabietyl-(1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrated potent antifungal activity against F. oxysporum with an EC50 of 0.618 mg/L, even surpassing the efficacy of the commonly used fungicide carbendazim []. The compound achieves this by disrupting the fungal cell membrane, increasing its permeability, and hindering the biosynthesis of ergosterol, a crucial component of fungal cell membranes [].

Q2: What is the significance of the nitrothiophene moiety in this compound for its biological activity?

A2: Studies on 5-Nitrothiophene-2-carboxamides as potential treatments for Leishmaniasis highlight the crucial role of the nitrothiophene moiety []. This class of compounds targets Trypanothione reductase (TR), an enzyme vital for the survival of the Leishmania parasite. The nitrothiophene group likely contributes to the high potency and selectivity of these inhibitors towards TR []. This targeted action makes 5-Nitrothiophene-2-carboxamides promising candidates for developing new drugs against Leishmaniasis, particularly given the limitations of current treatments.

Q3: How does the structure of this compound relate to its activity?

A3: Research emphasizes the structure-activity relationship (SAR) of this compound derivatives. Modifications to the core structure significantly influence the compound's antifungal activity, potency, and selectivity [, ]. For instance, the presence of specific substituents on the thiophene ring and the carboxamide group can enhance binding affinity to target enzymes like TR or impact interactions with fungal cell membranes [, ]. Quantitative structure-activity relationship (QSAR) studies further suggest that the molecule's frontier orbital energy plays a key role in its antifungal activity, influencing its interaction with target receptors []. This knowledge is crucial for designing more effective and selective derivatives of this compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.